Product packaging for Di-t-butyl(n-butyl)phosphine(Cat. No.:CAS No. 29949-72-2)

Di-t-butyl(n-butyl)phosphine

Cat. No.: B3122076
CAS No.: 29949-72-2
M. Wt: 202.32 g/mol
InChI Key: JFKBSRFAWDZHEK-UHFFFAOYSA-N
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Description

Significance of Phosphine (B1218219) Ligands in Transition Metal Catalysis

Phosphine ligands are fundamental to homogeneous catalysis, particularly in reactions catalyzed by transition metals. numberanalytics.comscbt.com These ligands, which are organophosphorus compounds, form stable complexes with metal centers, thereby enhancing the reactivity and selectivity of catalytic processes. scbt.com The effectiveness of phosphine ligands stems from their unique electronic and steric properties, which can be finely adjusted to optimize catalytic performance. scbt.comsigmaaldrich.com They play a crucial role by stabilizing the central metal atom and activating it for the desired reaction. sigmaaldrich.com

The electronic nature of a phosphine ligand influences the metal center's reactivity. numberanalytics.com As σ-donors, they can increase the electron density on the metal, which can, for example, facilitate the oxidative addition step in a catalytic cycle. tcichemicals.com The steric bulk of the ligand, often quantified by the Tolman cone angle, is equally important. numberanalytics.com Bulky phosphines can create a sterically hindered environment around the metal, which can promote reductive elimination and prevent undesirable side reactions, thus improving selectivity. numberanalytics.comtcichemicals.comnumberanalytics.com This tunability allows for the development of highly efficient catalytic systems for a wide range of organic transformations, including crucial carbon-carbon and carbon-heteroatom bond-forming reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings. scbt.comsigmaaldrich.com

Evolution of Sterically Demanding Ligands in Contemporary Organic Synthesis

The advancement of transition metal catalysis is closely linked to the development of sophisticated ligand architectures. numberanalytics.com In recent years, there has been a significant focus on creating sterically demanding or "bulky" ligands to address challenges in catalysis. nih.gov The use of bulky ligands has been shown to improve the selectivity of transition metal catalysts by limiting the possible reaction pathways. numberanalytics.com This steric hindrance can shield the metal center, stabilize reactive intermediates, and facilitate challenging transformations that are not possible with smaller ligands. numberanalytics.comrsc.org

The synthesis of these sterically demanding ligands can be challenging. Traditional methods, such as the reaction of a Grignard reagent with a chlorophosphine, often result in low yields as the size of the organic groups increases. digitellinc.com This has spurred the development of new synthetic strategies to access these valuable compounds. nih.govdigitellinc.com The introduction of bulky substituents, such as the tert-butyl group, has led to the creation of highly effective ligands for a variety of cross-coupling reactions. tcichemicals.comworktribe.com For instance, electron-rich, bulky phosphines like tri-tert-butylphosphine (B79228) have enabled the use of less reactive substrates, such as aryl chlorides, in cross-coupling reactions. scispace.com This evolution towards larger and more sterically encumbered ligands continues to push the boundaries of what is possible in organic synthesis. numberanalytics.comnih.gov

Overview of Di-t-butyl(n-butyl)phosphine as a Prominent Ligand Class

This compound is a tertiary phosphine ligand that incorporates the sterically demanding di-tert-butylphosphino group. This structure places it within the class of bulky, electron-rich alkylphosphine ligands that are highly effective in promoting various catalytic reactions. tcichemicals.com The combination of two bulky tert-butyl groups with a less sterically hindered n-butyl group provides a unique balance of steric and electronic properties.

The synthesis of this compound can be achieved by reacting di-tert-butylphosphinous chloride with an n-butyl Grignard reagent, often in the presence of a copper catalyst. google.com One documented synthesis involves the dropwise addition of a di-tert-butylphosphinous chloride solution to a mixture of n-butylmagnesium chloride and copper(II) acetylacetonate (B107027) in tetrahydrofuran (B95107). google.com This method results in the formation of the desired product in high yield. google.com

The physical and chemical properties of this compound are summarized in the table below. Its character as a colorless liquid and its molecular formula C₁₂H₂₇P are key identifiers. cymitquimica.com This ligand and its analogues, such as those containing the di-tert-butylphosphino motif, are crucial for facilitating challenging cross-coupling reactions. orgsyn.orgresearchgate.net

Table 1: Properties of this compound

Property Value
Molecular Formula C₁₂H₂₇P cymitquimica.comcymitquimica.comnih.gov
Molecular Weight 202.32 g/mol cymitquimica.comcymitquimica.com
Appearance Colorless liquid cymitquimica.comjk-sci.com
Purity min. 97% cymitquimica.com

| Synonyms | Di-t-butylbutylphosphine, butyl(ditert-butyl)phosphane cymitquimica.comnih.gov |

Table of Mentioned Compounds

Compound Name
This compound
Di-tert-butylphosphinous chloride
Copper(II) acetylacetonate
n-butylmagnesium chloride
Tetrahydrofuran
Tri-tert-butylphosphine
Di-tert-butylneopentylphosphine
Di-tert-butylphosphine (B3029888)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27P B3122076 Di-t-butyl(n-butyl)phosphine CAS No. 29949-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl(ditert-butyl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27P/c1-8-9-10-13(11(2,3)4)12(5,6)7/h8-10H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKBSRFAWDZHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Di T Butyl N Butyl Phosphine and Analogues

Established Synthetic Pathways for Tertiary Phosphines

Traditional methods for the synthesis of tertiary phosphines, including the target compound di-t-butyl(n-butyl)phosphine, predominantly rely on the reaction of phosphorus halides with organometallic reagents. These methods are widely used due to their versatility and the commercial availability of starting materials.

Grignard Reagent-Mediated Phosphine (B1218219) Synthesis

The reaction of Grignard reagents with halophosphines is a classic and widely practiced method for the formation of P-C bonds. epo.org This approach is particularly effective for the synthesis of tertiary phosphines with identical or different alkyl or aryl groups. The synthesis of this compound has been successfully achieved using this methodology.

In a typical procedure, a Grignard reagent is prepared from an alkyl or aryl halide and magnesium metal. This organomagnesium compound is then reacted with a suitable chlorophosphine. For the synthesis of this compound, di-t-butylphosphinous chloride is treated with n-butylmagnesium chloride. google.com The reaction is often carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF). The use of a catalyst, such as a copper(II) salt, can be beneficial in promoting the reaction, especially with sterically hindered substrates. google.com

A specific example for the synthesis of this compound involves the dropwise addition of a solution of di-t-butylphosphinous chloride in THF to a solution of n-butylmagnesium chloride, prepared from n-butyl chloride and magnesium, in the presence of a catalytic amount of copper(II) acetylacetonate (B107027). google.com After the reaction is complete, an aqueous workup followed by distillation under reduced pressure yields the desired product. google.com

Table 1: Synthesis of this compound via Grignard Reagent

Starting MaterialsReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Di-t-butylphosphinous chloride, n-Butyl chloride, MagnesiumCopper(II) acetylacetonateTHF20-25291.198.0 google.com

This method's primary limitation can be the presence of functional groups that are incompatible with the highly reactive Grignard reagent. chemicalbook.com

Organolithium Reagent-Based Approaches

Organolithium reagents serve as a powerful alternative to Grignard reagents for the synthesis of tertiary phosphines and are often considered the most common reagents for this purpose. mdpi.com The general principle is similar: a halophosphine is treated with an organolithium compound to form the P-C bond. This method is particularly useful when Grignard reagent formation is problematic or when higher reactivity is required.

For instance, the synthesis of various tertiary phosphines is achieved by reacting a chlorophosphine with an appropriate alkyllithium or aryllithium reagent. chemicalbook.com While a specific procedure for this compound using this method is not detailed in the provided search results, the synthesis of analogous compounds suggests its feasibility. For example, tri-tert-butylphosphine (B79228) has been synthesized by reacting di-tert-butylphosphinous chloride with tert-butyllithium. google.com

The generation of the organolithium reagent can be achieved through various methods, including the reaction of an organic halide with lithium metal or through a lithium-halogen exchange reaction. harvard.edu The choice of solvent is crucial and is often a non-polar solvent like pentane (B18724) or a polar aprotic solvent like diethyl ether or THF.

Advanced Synthetic Strategies for Di-tert-alkylphosphine Building Blocks

The demand for structurally diverse and sterically demanding phosphine ligands has driven the development of advanced synthetic strategies that overcome the limitations of traditional methods. These modern approaches offer greater efficiency, safety, and access to a wider range of phosphine architectures.

Umpolung Strategy via SN1 Alkylation of Phosphine Gas

A significant advancement in the synthesis of di-tert-alkylphosphines is the "umpolung" (polarity reversal) strategy, which involves the SN1 alkylation of phosphine gas (PH₃). researchgate.netorgsyn.org This method circumvents the use of highly reactive and often pyrophoric organometallic reagents. In this approach, phosphine gas, which is nucleophilic at phosphorus, reacts with a source of a tertiary carbocation (an electrophilic carbon).

This strategy has been successfully employed for the synthesis of various di-tert-alkylphosphine building blocks. researchgate.net The phosphine gas can be generated in situ from a stable precursor like zinc phosphide (B1233454) (Zn₃P₂), which is a bench-stable solid. chemicalbook.com The reaction is typically carried out in a sealed system where the generated PH₃ reacts with a tertiary alkyl ester in the presence of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to facilitate the formation of the carbocation. google.com This method allows for the installation of a wide variety of sterically demanding tert-alkyl groups. orgsyn.org

Generation and Utilization of Air-Stable Phosphonium (B103445) Salts as Precursors

A key feature of the umpolung strategy is the formation of di-tert-alkylphosphonium salts as the initial products. researchgate.netacs.org These phosphonium salts are typically air-stable, odorless, and crystalline solids, which makes them easy to handle, purify, and store, in stark contrast to the often air-sensitive and foul-smelling free phosphines. researchgate.net

These phosphonium salts serve as versatile and convenient surrogates for the corresponding secondary phosphines. nottingham.ac.uk They can be deprotonated in situ with a base to generate the reactive secondary phosphine, which can then be used in subsequent reactions to synthesize a wide array of tertiary phosphines. orgsyn.org This approach allows for the modular synthesis of diverse phosphine ligands by varying the third substituent introduced.

For example, these air-stable phosphonium salts can be used directly in palladium-catalyzed cross-coupling reactions to introduce an aryl group, leading to the formation of valuable biarylphosphine ligands. researchgate.net This two-step sequence, involving the formation of the phosphonium salt followed by its functionalization, provides a redox-efficient and scalable route to a broad range of di-tert-alkylphosphine-based ligands.

Synthesis of Protected Phosphine Forms

The inherent reactivity and air-sensitivity of many phosphines, particularly electron-rich tertiary phosphines, can complicate their purification and handling. To address this, phosphines are often converted into more stable, protected forms.

A widely adopted strategy is the formation of phosphine-borane complexes. Phosphines readily react with borane (B79455) sources, such as borane-dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (BH₃·THF), to form stable phosphine-borane adducts. These adducts are generally air-stable crystalline solids or oils that are amenable to standard purification techniques like column chromatography.

The borane protecting group can be readily removed when needed. Deprotection is typically achieved by treatment with a suitable amine, such as diethylamine (B46881) or 1,4-diazabicyclo[2.2.2]octane (DABCO), or by reaction with a strong acid. This protection-deprotection strategy allows for the synthesis and purification of phosphines that would otherwise be difficult to handle. For instance, the synthesis of chiral phosphine ligands often employs this strategy to preserve the stereochemical integrity at the phosphorus center during multi-step syntheses.

Another protected form that can be utilized are phosphine oxides. While often considered a byproduct of phosphine oxidation, phosphine oxides can be intentionally synthesized and later reduced to the corresponding phosphine. The oxidation of a phosphine to its oxide can be achieved with various oxidizing agents, including air or hydrogen peroxide. epo.org The resulting phosphine oxides are typically more stable and easier to purify than the parent phosphines. Reduction back to the phosphine can be accomplished using reducing agents like silanes.

Phosphine-Borane Adduct Formation

A common and effective strategy for the synthesis and handling of air-sensitive phosphines involves the formation of phosphine-borane adducts. researchgate.netncl.ac.uk This method offers protection of the phosphorus center from oxidation and allows for safer manipulation. ncl.ac.ukresearchgate.net

The formation of a phosphine-borane adduct is typically achieved by reacting the phosphine with a borane source, such as borane-tetrahydrofuran complex (BH3·THF) or borane-dimethyl sulfide complex (BH3·SMe2). ncl.ac.uk A general and high-yielding method involves the in situ generation of borane from sodium borohydride (B1222165) in the presence of a proton source like acetic acid. researchgate.net This approach is applicable to a wide range of primary, secondary, and tertiary alkyl phosphines, affording the corresponding phosphine-borane complexes in excellent yields, often exceeding 95%, without the need for chromatographic purification. researchgate.net

The stability of the resulting phosphine-borane adduct is influenced by the electronic properties of the phosphine. Electron-rich phosphines form significantly stronger P-B bonds, which require strong acids for cleavage. ncl.ac.uk Conversely, the P-B bond in adducts of electron-poor phosphines can be cleaved more readily. ncl.ac.uk The formation of the adduct also activates the C-H protons alpha to the phosphorus atom, making them susceptible to deprotonation. thieme-connect.de

The reaction of di-tert-butylphosphinous chloride with an n-butyl Grignard reagent, followed by treatment with a borane source, would be a viable route to this compound borane. A specific example for the synthesis of this compound involves the reaction of di-tert-butylphosphinous chloride with n-butylmagnesium chloride. google.com

Table 1: Examples of Phosphine-Borane Adduct Synthesis
PhosphineBorane SourceYield (%)Reference
Primary, secondary, and tertiary alkyl phosphinesNaBH4 / Acetic Acid>95 researchgate.net
Di-tert-butyl(n-butyl)phosphineNot Specified91.1 (for the free phosphine) google.com

Synthetic Challenges and Optimization in Bulky Phosphine Preparation

The synthesis of sterically bulky phosphines like this compound presents several challenges, primarily stemming from the steric hindrance around the phosphorus center. nih.gov

One of the main difficulties is achieving the desired degree of substitution. For instance, the reaction of phosphorus trichloride (B1173362) with an excess of tert-butylmagnesium chloride often yields only di(tert-butyl)chlorophosphine, as the introduction of a third bulky tert-butyl group is sterically hindered. google.com Similarly, the synthesis of tri-tert-butylphosphine via a Grignard reagent is known to be challenging due to the steric encumbrance. nih.gov

To overcome these steric limitations, several strategies have been developed:

Use of Organolithium Reagents: In cases where Grignard reagents show low reactivity due to steric hindrance, the corresponding organolithium reagents are often employed. google.com

Catalysis: The use of copper catalysts, such as copper(I) iodide or copper(II) acetylacetonate, has been shown to facilitate the reaction between bulky phosphinous chlorides and Grignard reagents, leading to higher yields of the desired tertiary phosphines. google.comgoogle.com

Reaction Conditions Optimization: Careful control of reaction parameters such as temperature, solvent, and stoichiometry is crucial. For example, a patented process for producing di-tert-butyl(n-butyl)phosphine specifies maintaining the temperature between 20°C and 25°C during the addition of di-tert-butylphosphinous chloride to the Grignard reagent. google.com

Protection-Deprotection Strategies: As mentioned earlier, converting the phosphine to its borane adduct or phosphine oxide can protect it during subsequent reaction steps. researchgate.net The protecting group can then be removed in a final step. researchgate.net

The synthesis of this compound has been reported with a yield of 91.1% by reacting di-tert-butylphosphinous chloride with a pre-formed n-butylmagnesium chloride solution in the presence of copper(II) acetylacetonate as a catalyst. google.com The reaction is carried out in tetrahydrofuran, and the product is isolated by distillation under reduced pressure. google.com

Table 2: Synthetic Details for this compound
ReactantsCatalystSolventYield (%)Reference
di-tert-butylphosphinous chloride, n-butylmagnesium chlorideCopper(II) acetylacetonateTetrahydrofuran91.1 google.com

Mechanistic and Kinetic Investigations of Di T Butyl N Butyl Phosphine Catalysis

Elucidation of Catalytic Cycle Pathways

The catalytic cycles involving phosphine (B1218219) ligands, such as those with bulky tert-butyl groups, are intricate and have been the subject of extensive research. These cycles often involve multiple steps, including ligand association and dissociation, oxidative addition, migratory insertion, and reductive elimination. The specific pathway can be highly dependent on the metal center, the substrate, and the precise nature of the phosphine ligand.

In asymmetric catalysis, particularly in processes like rhodium-catalyzed hydrogenation, the enantioselectivity is a critical outcome. For catalysts incorporating bulky and electron-rich P-chirogenic phosphine ligands, the mechanism of enantioselection is a key area of investigation. bohrium.comresearchgate.net Studies on rhodium complexes with ligands structurally related to di-t-butyl(n-butyl)phosphine, such as (S,S)-1,2-bis(tert-butylmethylphosphino)ethane (BisP*), have shown that the reaction often proceeds through a dihydride pathway. bohrium.comacs.org In this mechanism, the enantioselective step is proposed to be the migratory insertion in a dihydride intermediate. acs.org

Computational and experimental studies on similar systems have revealed that the initial coordination of the substrate to the catalyst may not directly determine the final stereochemical outcome. researchgate.net Instead, enantioselection can occur at a later stage in the catalytic cycle. For instance, in the asymmetric hydrogenation of (Z)-α-acetamidocinnamate catalyzed by a rhodium complex of (R)-(tert-butylmethylphosphino)(di-tert-butylphosphino)methane, enantioselection is thought to happen during the formation of a chelating dihydride species from a nonchelating dihydride intermediate. acs.org This suggests that the relative stability and reactivity of various diastereomeric intermediates play a crucial role in determining which enantiomer of the product is formed preferentially.

The steric bulk of the tert-butyl groups on the phosphine ligand is instrumental in creating a chiral pocket around the metal center, which directs the substrate to coordinate in a specific orientation, ultimately leading to high enantioselectivity. bohrium.comresearchgate.net

The interaction between a catalyst and a substrate often leads to the formation of catalyst-substrate complexes. The dynamic interconversion between different isomers of these complexes is a key feature of the catalytic cycle. In the context of rhodium-catalyzed asymmetric hydrogenation with bulky phosphine ligands, NMR studies have been pivotal in observing these dynamics. acs.org

For example, with the rhodium complex of (R)-(tert-butylmethylphosphino)(di-tert-butylphosphino)methane, initial kinetically favored catalyst-substrate complexes can rapidly rearrange to more thermodynamically stable isomers. acs.org This interconversion can occur intramolecularly, often proceeding through nonchelating intermediates where the substrate is only partially bound to the metal center. acs.org The equilibrium between these different complexed forms can be influenced by temperature and the presence of solvent molecules. acs.orgacs.org The ability of these complexes to interconvert is crucial, as it allows the system to access the most reactive pathway for the subsequent steps of the catalytic cycle.

Reactive intermediates and dissociation steps are fundamental to the progression of catalytic cycles. A vacant coordination site on the metal is often a prerequisite for key steps like substrate binding or oxidative addition. harvard.edu This vacant site is typically generated through the dissociation of a ligand. In many catalytic systems involving phosphine ligands, the dissociation of a phosphine ligand is a critical step. harvard.edu

In the thermal decomposition of di-n-butylbis(triphenylphosphine)platinum(II), for instance, the initial step is the dissociation of a triphenylphosphine (B44618) ligand to create a three-coordinate intermediate. harvard.edu Similarly, in rhodium-catalyzed hydrogenation, the dissociation of a solvent molecule or the double bond of the substrate from the catalyst-substrate complex can lead to the formation of a more reactive species. acs.orgacs.org

The formation of dihydride intermediates has been directly observed in some rhodium-diphosphine systems at low temperatures. acs.org These dihydrides are in equilibrium with the solvate complex and dihydrogen. acs.org The dihydride can then react with the substrate to form a monohydride intermediate, which subsequently undergoes reductive elimination to yield the final product. acs.org The stability and reactivity of these intermediates are heavily influenced by the electronic and steric properties of the phosphine ligands.

Interconversion Dynamics of Catalyst-Substrate Complexes

Kinetic Studies of Ligand Substitution Reactions in Metal Complexes

Kinetic studies of ligand substitution reactions in metal complexes provide valuable insights into reaction mechanisms. These studies often reveal whether a reaction proceeds through an associative, dissociative, or interchange pathway. For metal complexes containing bulky phosphine ligands, steric hindrance often favors a dissociative mechanism, where the rate-determining step is the dissociation of a ligand to form a coordinatively unsaturated intermediate.

In studies of CpRu(PPh3)2X complexes, the rate of phosphine substitution was found to be independent of the concentration of the incoming ligand and decreased in the presence of excess PPh3, which is consistent with a dissociative process. researchgate.net The activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, further support this mechanism. researchgate.net A positive entropy of activation is typically indicative of a dissociative pathway.

The nature of other ligands in the complex can also influence the rate of substitution. For example, in the CpRu(PPh3)2X system, the identity of the halide or pseudohalide ligand (X) affects the rate of phosphine substitution. researchgate.net This is attributed to differences in the electronic properties of these ligands, which can alter the strength of the metal-phosphine bond.

In tungsten carbonyl complexes with bidentate sulfur ligands, the substitution with tri-n-butylphosphine was found to follow a pathway involving the initial reversible dissociation of one end of the bidentate ligand, followed by the attack of the phosphine. core.ac.uk The activation parameters calculated for these reactions provided information about the relative ground state energies of the complexes and the nature of the transition states. core.ac.uk

Mechanistic Aspects of Phosphinic Chloride Preparation Involving tert-Butyl Groups

The preparation of phosphinic chlorides, particularly those containing bulky tert-butyl groups like di-t-butylphosphinic chloride, involves specific mechanistic pathways. An efficient method for the synthesis of mono-substituted t-butyl phosphinic chlorides involves the reaction of the corresponding phosphine oxide with carbon tetrachloride. researchgate.net This reaction can proceed under flow conditions and is notable for not requiring a catalyst. researchgate.net

Computational studies suggest that the reaction mechanism involves a pentacoordinated phosphorus transition state. researchgate.net In this transition state, the incoming CCl3⁻ nucleophile and the t-butyl group occupy the apical positions. researchgate.net The steric bulk of the t-butyl group is crucial as it prevents the formation of undesired byproducts and stabilizes the resulting P-Cl bond. researchgate.net

The use of single-crystal X-ray diffraction has been instrumental in characterizing the products and intermediates in related reactions. For instance, electron-addition to pentavalent phosphorus compounds with a P-Cl bond can lead to the formation of a radical anion where the odd electron is localized in the σ*-antibonding orbital of the P-Cl bond. scirp.org This can be followed by the dissociation of the chloride anion, leading to a phosphorus-centered radical. scirp.org These studies provide a model for understanding the initial steps of nucleophilic substitution at the phosphorus center.

Electrochemical Redox Mechanisms of Bulky Phosphines

The electrochemical behavior of bulky phosphines provides insight into their electronic properties and their ability to participate in redox-catalyzed reactions. Cyclic voltammetry is a common technique used to study these mechanisms.

Studies on bulky triarylphosphines have shown that their oxidation potentials are influenced by the substituents on the aryl groups. researchgate.net For instance, tris(3,5-di-tert-butylphenyl)phosphine exhibits a specific anodic peak potential. researchgate.net The unexpectedly high oxidation potentials for some bulky phosphines are attributed to a more pyramidal structure, which lowers the energy of the highest occupied molecular orbital (HOMO). researchgate.net

The electrochemical properties of phosphine ligands are critical in photoredox catalysis. In some proposed catalytic cycles, a phosphine is oxidized by a photocatalyst to form a phosphine radical cation. osti.gov This radical cation can then be trapped by a nucleophile, such as a sulfonamide, to form a phosphoranyl radical intermediate. osti.gov The subsequent fragmentation of this intermediate can generate a reactive radical species and regenerate the phosphine catalyst. osti.gov The redox potential of the phosphine is a key parameter that determines the feasibility of the initial single-electron transfer step.

The basicity of phosphines, which is related to their electronic properties, has also been studied extensively. The pKa of tri(t-butyl)phosphine has been measured and found to be significantly high, indicating strong basicity. cdnsciencepub.com This property, along with their redox behavior, contributes to their utility in a wide range of catalytic applications.

Advanced Spectroscopic and Structural Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of organophosphorus compounds like Di-t-butyl(n-butyl)phosphine. By analyzing various nuclei, researchers can confirm the compound's identity, probe its electronic environment, and study its dynamic behavior in solution.

Phosphorus-31 (³¹P) NMR spectroscopy is exceptionally sensitive to the chemical environment around the phosphorus atom. rasayanjournal.co.in For the free this compound ligand, the ³¹P chemical shift is influenced by the electron-donating alkyl groups attached to it. The steric bulk of the two tert-butyl groups and the electronic effect of the n-butyl group result in a characteristic chemical shift.

When this compound coordinates to a metal center, a significant change in its ³¹P chemical shift, known as the coordination shift (Δδ), is observed. researchgate.net This shift provides critical information about the nature of the metal-phosphine bond. acs.orguio.no The magnitude and direction (upfield or downfield) of the coordination shift depend on several factors, including the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. uio.noacs.org For instance, in many transition-metal complexes, the coordination of a phosphine (B1218219) ligand to an electron-rich metal can lead to shielding effects due to back-donation from the metal d-orbitals into the P-C σ* orbitals, though the primary effect is the donation of the phosphorus lone pair to the metal. rasayanjournal.co.in Analysis of the ³¹P NMR spectra of complexes containing this compound allows researchers to assess the ligand's electronic properties within the complex and can help in determining the geometry of the complex. rasayanjournal.co.inacs.org

Table 1: Representative ³¹P NMR Coordination Shifts for Trialkylphosphine Complexes This table illustrates typical shifts observed for related phosphine ligands upon coordination, as specific data for this compound complexes is context-dependent.

Complex Type Typical Coordination Shift (Δδ, ppm) Rationale
Palladium(II) Cross-Coupling Precatalysts Downfield Donation of the phosphorus lone pair to the electron-deficient Pd(II) center dominates.
Iron Carbonyl Complexes (e.g., Fe(CO)₄L) Large Downfield (60-86 ppm) Significant downfield shifts are characteristic upon coordination to iron carbonyl fragments. researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to confirm the integrity of the alkyl framework of this compound. google.com The spectra provide information on the number of unique proton and carbon environments, their connectivity, and their coupling to the phosphorus nucleus.

In the ¹H NMR spectrum, the protons of the two equivalent tert-butyl groups appear as a characteristic doublet due to coupling with the ³¹P nucleus (³JP-H). The protons of the n-butyl group show distinct signals for the α, β, γ, and δ positions, with the α-methylene protons also exhibiting coupling to the phosphorus atom (²JP-H).

Similarly, the ¹³C{¹H} NMR spectrum displays distinct resonances for the carbon atoms of the tert-butyl and n-butyl groups. The signals for the carbon atoms directly bonded to phosphorus (C-P) appear as doublets due to one-bond coupling (¹JP-C), which is typically large and a key diagnostic feature. Carbons further away show smaller two- or three-bond P-C coupling constants. agh.edu.pl

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Group Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (Hz)
¹H -C(CH ₃)₃ ~1.1 Doublet ³JP-H ≈ 12-15
P-CH₂ -CH₂-CH₂-CH₃ ~1.4 Multiplet ²JP-H ≈ 8-10
P-CH₂-CH₂ -CH₂-CH₃ ~1.4-1.5 Multiplet
P-CH₂-CH₂-CH₂ -CH₃ ~1.3-1.4 Multiplet
P-CH₂-CH₂-CH₂-CH₃ ~0.9 Triplet ³JH-H ≈ 7
¹³C -C (CH₃)₃ ~32-34 Doublet ¹JP-C ≈ 25-30
-C(C H₃)₃ ~30-31 Doublet ²JP-C ≈ 15
P-CH₂ -CH₂-CH₂-CH₃ ~28-30 Doublet ¹JP-C ≈ 20-25
P-CH₂-CH₂ -CH₂-CH₃ ~26-27 Doublet ²JP-C ≈ 12-15
P-CH₂-CH₂-CH₂ -CH₃ ~25-26 Doublet ³JP-C ≈ 15-18

Variable-Temperature (VT) NMR is a powerful technique for studying dynamic processes in molecules. For complexes involving the sterically demanding this compound ligand, VT-NMR can be used to investigate phenomena such as restricted rotation around the P-C or metal-P bonds. At low temperatures, rotations that are fast on the NMR timescale at room temperature may become slow, leading to the observation of distinct signals for previously equivalent nuclei. This allows for the determination of the energy barriers associated with these rotational processes. Furthermore, ligand exchange equilibria, which are common in catalytic systems, can be monitored as a function of temperature to extract thermodynamic parameters (ΔH°, ΔS°). rsc.org

Understanding the mechanism of a catalytic reaction is crucial for its optimization. In situ NMR spectroscopy allows researchers to monitor a reaction as it occurs within the NMR tube. google.com By acquiring spectra at various time points during a catalytic run that utilizes this compound, it is possible to identify and characterize transient intermediates, such as oxidative addition complexes, and to observe the consumption of reactants and the formation of products in real-time. This provides direct evidence for proposed catalytic cycles and can reveal unexpected reaction pathways or catalyst deactivation processes. google.com

Variable-Temperature NMR for Dynamic Processes

X-ray Diffraction Analysis of Single Crystals

The crystal structure of a complex containing this compound would reveal:

P-C Bond Lengths and C-P-C Bond Angles: These parameters provide insight into the steric strain imposed by the bulky tert-butyl groups. The C-P-C angles are expected to be significantly larger than the tetrahedral angle of 109.5° due to steric repulsion between the alkyl groups.

Metal-Phosphorus Bond Length: This is a key indicator of the strength and nature of the coordination bond.

Conformation: The analysis reveals the solid-state conformation of the n-butyl chain and the rotational orientation of the tert-butyl groups.

Coordination Geometry: The geometry around the metal center (e.g., square planar, tetrahedral) is unambiguously determined.

This structural data is invaluable for interpreting spectroscopic results and for computational modeling of the ligand and its complexes. academie-sciences.frrsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at characteristic frequencies corresponding to specific molecular vibrations. sdstate.edu For this compound, the IR spectrum is dominated by absorptions arising from the alkyl groups. researchgate.netrsc.org While the P-C stretching vibration is IR-active, it is often weak and can be difficult to assign definitively as it falls in a region with many other absorptions. The primary use of IR spectroscopy for this compound is to confirm the presence of the hydrocarbon framework and the absence of other functional groups, such as P=O (from oxidation) or P-H (from incomplete synthesis). rsc.orgnist.gov

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
2960-2850 C-H Stretch Alkyl (t-Bu, n-Bu) Strong
1470-1450 C-H Bend (Asymmetric) -CH₃, -CH₂- Medium
1390-1365 C-H Bend (Symmetric, "umbrella") t-Butyl Strong, often a doublet

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise mass determination and structural elucidation of phosphine-based ligands and their complexes. nih.govnih.gov In the context of this compound and related phosphines, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of these compounds, often by observing the protonated molecule [M+H]⁺. nih.govnih.gov Tandem mass spectrometry (MS/MS), particularly with collision-induced dissociation (CID), provides invaluable information on the fragmentation patterns of these ligands, which is crucial for confirming their identity and understanding their stability. nih.govnih.gov

Research in organometallic chemistry frequently utilizes ESI-MS to identify new ligands and their metal complexes by determining their accurate molecular weight. nih.govacs.org For instance, studies on phosphine-based ligand systems have investigated the influence of different chemical backbones and spacer groups on their fragmentation behavior. nih.govnih.gov While specific high-resolution mass spectrometry data for this compound itself is not detailed in the provided results, the general methodologies applied to similar phosphine ligands are directly applicable. The fragmentation of related phosphine oxides has also been characterized, providing further insight into the structural components of these molecules. nih.gov For example, the mass spectrum of di-tert-butylphosphine (B3029888) oxide shows a calculated mass for C₈H₂₀OP [M+H]⁺ of 163.1, which was confirmed by experimental data. nih.gov

Table 1: Representative Mass Spectrometry Data for Related Phosphine Compounds

CompoundIonCalculated m/zFound m/zReference
Di-tert-butylphosphine oxide[M+H]⁺163.1163.1 nih.gov
Di-tert-butylphosphinic fluoride[M+H]⁺181.1181.1 nih.gov
tert-Butyl(phenyl)phosphine oxide[M+H]⁺183.1183.1 nih.gov

UV-Visible (UV-Vis) Spectrophotometry for Kinetic Monitoring

UV-Visible (UV-Vis) spectrophotometry is a powerful and accessible technique for monitoring the kinetics of chemical reactions in real-time. thermofisher.com This method is particularly useful for reactions involving phosphines, where changes in the electronic structure of reactants, intermediates, or products lead to changes in the UV-Vis absorption spectrum. rsc.orguvic.cabeilstein-journals.org

In the study of phosphine-catalyzed reactions, UV-Vis spectroscopy can track the formation or decay of species over time. beilstein-journals.orgrsc.org For example, kinetic studies on the phospha-Michael reaction, where a phosphine adds to a Michael acceptor, have been performed by monitoring the appearance of the resulting zwitterion's absorption band. beilstein-journals.org Similarly, the kinetics of reactions between phosphines and various electrophiles have been followed by observing the decay of the phosphine's UV absorption under pseudo-first-order conditions. rsc.org

The combination of UV-Vis spectroscopy with other techniques, such as ESI-MS, provides a more comprehensive understanding of reaction mechanisms. This dual approach has been used to monitor the activation of palladium precatalysts by phosphine ligands in real-time, allowing for the observation of both neutral and charged species involved in the catalytic cycle. rsc.orguvic.ca While specific kinetic data for this compound using UV-Vis is not available in the search results, the methodologies are broadly applicable. For instance, studies have monitored the reaction of triphenylphosphine (B44618) with dimethyl acetylenedicarboxylate, demonstrating the utility of UV-Vis in elucidating reaction steps and determining rate constants. researchgate.netsharif.edu

Table 2: Examples of UV-Vis Spectroscopy in Phosphine Reaction Kinetics

Reaction SystemMonitored SpeciesKinetic Information ObtainedReferences
Phospha-Michael additionZwitterion productSecond-order rate constants beilstein-journals.org
PMe₂Ph + ethyl propiolatePMe₂Ph decaySecond-order rate constant rsc.org
Pd₂(dba)₃ activation by phosphine ligandsCatalyst speciesReal-time speciation and equilibrium time rsc.orguvic.ca
Triphenylphosphine + DMADReaction intermediateReaction order and rate constants researchgate.netsharif.edu

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is an essential and direct technique for the detection, identification, and characterization of paramagnetic species, such as free radicals. unige.chbruker.com In the chemistry of phosphines, EPR is invaluable for studying phosphorus-centered radicals and other radical intermediates that may form during reactions. unige.chtandfonline.com

The interaction of an unpaired electron with the magnetic nucleus of phosphorus (³¹P, with 100% natural abundance and a nuclear spin of I = ½) results in characteristic hyperfine splittings in the EPR spectrum, providing a unique signature for phosphinyl radicals. unige.ch Solid-state EPR studies can yield detailed information about the structure and electronic environment of these radicals, including the g-tensor and hyperfine tensors. unige.ch

Research has utilized EPR to study radicals produced from various organophosphorus compounds through methods like γ-irradiation. tandfonline.com For example, studies on γ-irradiated tris(t-butyl)phosphine at low temperatures have identified the formation of radical cations and other carbon-based radicals. tandfonline.com In other work, the electrochemical generation of a phosphorus radical from di-tert-butylphosphine was confirmed by trapping the radical with 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and analyzing the resulting adduct by EPR, which showed characteristic hyperfine splitting constants for both nitrogen and phosphorus. rsc.org This technique is crucial for elucidating reaction mechanisms that may involve single-electron transfer (SET) pathways. cardiff.ac.uk

Table 3: EPR Data for Phosphine-Related Radical Species

Radical SourceTrapping Agent/MatrixKey EPR FindingsHyperfine Coupling Constants (G)Reference
Di-tert-butylphosphine (electrolysis)DMPODetection of phosphorus and tert-butyl radicalsP radical adduct: A(N)=15.4, A(H)=20.6, A(P)=25.7 rsc.org
Mes₃P + [Al(C₆F₅)₃]BromobenzeneGeneration of Mes₃P•⁺ radical cationA(iso)(³¹P) = 239 G (670 MHz) cardiff.ac.uk
γ-irradiated tris(t-butyl)phosphineFrozen solid (77 K)Identification of primary trapped electrons and secondary radicalsNot specified tandfonline.com

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) has emerged as a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. researchgate.netnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum, which contains both positive and negative bands, is highly sensitive to the molecule's three-dimensional structure.

The application of VCD involves comparing the experimental spectrum to a theoretically predicted spectrum generated using quantum mechanical calculations, typically Density Functional Theory (DFT). researchgate.netnih.gov A good match between the experimental and calculated spectra for a specific enantiomer allows for the confident assignment of its absolute configuration. nih.gov

This method has been successfully applied to a variety of chiral phosphorus compounds, including phosphinamides and phosphine oxides. researchgate.netnih.gov For instance, the absolute configuration of (−)-tert-butylphenylphosphinoamidate was determined to be (R) by comparing its experimental VCD spectrum with the DFT-calculated spectra for both the monomer and its dimer, which was found to exist in solution. nih.govacs.org While direct VCD analysis of this compound is not found in the provided results, the methodology is highly relevant for any chiral derivatives or complexes it may form. The derivatization of chiral alcohols has been shown to simplify conformational analysis, thereby facilitating a more reliable VCD-based assignment of absolute configuration, a strategy that could be applied to chiral phosphine derivatives. acs.org

Q & A

Basic: What are the optimal synthetic routes for Di-t-butyl(n-butyl)phosphine, and how can reaction conditions be controlled to minimize byproducts?

Methodological Answer:
this compound can be synthesized via Grignard reagent reactions. A typical approach involves reacting di-t-butylphosphine chloride with n-butylmagnesium bromide in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C to 0°C) to prevent side reactions. Key steps include:

  • Solvent Choice : THF ensures solubility of intermediates and stabilizes the Grignard reagent .
  • Stoichiometry : A 1:1 molar ratio of phosphine chloride to Grignard reagent minimizes unreacted starting materials.
  • Work-up : Quenching with ammonium chloride followed by distillation under inert atmosphere (N₂/Ar) isolates the product.
  • Byproduct Mitigation : Slow addition of reagents and rigorous exclusion of moisture/O₂ prevent oxidation or hydrolysis .

Basic: What handling precautions are critical for this compound due to its reactivity?

Methodological Answer:
The compound is pyrophoric and moisture-sensitive . Safe practices include:

  • Storage : Under inert gas (Ar) in flame-sealed ampules or Schlenk flasks at −20°C.
  • Handling : Use gloveboxes or Schlenk lines for transfers. Pre-cool syringes to reduce volatility during aliquoting.
  • Emergency Protocols : Sand or dry chemical extinguishers (not water) for fires. Secondary containment trays prevent spills .

Advanced: How does this compound function as a ligand in transition-metal catalysis, and how can its electronic properties be tuned?

Methodological Answer:
The bulky t-butyl groups enhance steric protection of metal centers, while the n-butyl chain modulates electron donation. Applications include:

  • Copper Complexes : In photochemical energy storage systems, CuBr[P(n-Bu)₂] derivatives show improved ligand displacement kinetics due to steric bulk .
  • Electronic Tuning : Substituent effects (e.g., electron-withdrawing sulfonate groups in derivatives like Di-t-butyl(3-sulfonatopropyl)phosphine) alter redox potentials. Characterization via cyclic voltammetry (CV) and X-ray crystallography validates ligand-metal interactions .

Advanced: What role does this compound play in polymer chemistry, particularly in controlled degradation?

Methodological Answer:
The phosphine reduces disulfide bonds in polymer cores via nucleophilic attack. For example:

  • Star Polymer Degradation : Tris(n-butyl phosphine) cleaves disulfide cross-linkers in RAFT-synthesized polymers at ambient temperatures. A 6-hour reaction in dimethylacetamide (DMAc) with 25 µL phosphine yields linear arms, analyzed via GPC .
  • Optimization : Excess phosphine (2–3 eq.) ensures complete core degradation, monitored by ¹H NMR for disulfide-to-thiol conversion .

Basic: Which analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy : ³¹P NMR identifies phosphorus environments (δ ~−20 ppm for tertiary phosphines). ¹H/¹³C NMR confirms alkyl chain integrity .
  • Mass Spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M+H]⁺ at m/z 268.35 for sulfonated derivatives) .
  • Elemental Analysis : Validates purity (>98%) by matching C/H/N/S percentages to theoretical values .

Advanced: How can computational methods (e.g., DFT) resolve contradictions in reaction mechanisms involving this compound?

Methodological Answer:

  • Mechanistic Insights : Density Functional Theory (DFT) calculates transition states for ligand substitution or redox processes. For example, Gibbs free energy (ΔrG°) differences explain why Cu-P(n-Bu)₂ complexes favor ligand exchange over oxidation .
  • Data Validation : Compare computed NMR chemical shifts or IR spectra with experimental data to confirm intermediates .

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Distillation : Short-path distillation under vacuum (0.1–1 mmHg) at 80–100°C separates the product from higher-boiling byproducts.
  • Chromatography : Silica gel columns with hexane/ethyl acetate (95:5) eluent remove polar impurities. Use inert conditions to prevent oxidation .

Advanced: How do thermodynamic properties (e.g., enthalpy of vaporization) influence the application of this compound in high-temperature reactions?

Methodological Answer:

  • Thermodynamic Data : NIST Chemistry WebBook provides ΔvapH° (~45 kJ/mol), indicating moderate volatility. This allows its use in reflux conditions (e.g., 80–120°C) without excessive loss .
  • Stability Tests : Thermogravimetric analysis (TGA) under N₂ confirms decomposition thresholds (>200°C) .

Advanced: How can steric and electronic effects of this compound be systematically studied in catalysis?

Methodological Answer:

  • Ligand Libraries : Synthesize analogs with varying substituents (e.g., Di-t-butyl(3-methyl-2-butenyl)phosphine) and compare catalytic efficiencies in cross-coupling reactions.
  • Kinetic Studies : Monitor reaction rates (e.g., Suzuki-Miyaura coupling) via in situ IR or UV-Vis spectroscopy. Larger t-butyl groups slow oxidative addition but improve selectivity .

Advanced: What strategies address inconsistencies in phosphine signal detection during spectroscopic analysis?

Methodological Answer:

  • Noise Reduction : Use phase-modulated NMR or baseline correction in FTIR to eliminate artifacts from moisture or oxygenated byproducts.
  • Validation : Replicate experiments under strict inert conditions and cross-validate with alternative techniques (e.g., XPS for oxidation state analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.